molecular formula C22H25N5O2 B11640501 2,5-Pyrrolidinedione, 3-(4-ethyl-1-piperazinyl)-1-[4-(2-phenyldiazenyl)phenyl]- CAS No. 441782-79-2

2,5-Pyrrolidinedione, 3-(4-ethyl-1-piperazinyl)-1-[4-(2-phenyldiazenyl)phenyl]-

Cat. No.: B11640501
CAS No.: 441782-79-2
M. Wt: 391.5 g/mol
InChI Key: IAIBUKMRSWZUFT-UHFFFAOYSA-N
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Description

3-(4-ETHYLPIPERAZIN-1-YL)-1-{4-[(1Z)-2-PHENYLDIAZEN-1-YL]PHENYL}PYRROLIDINE-2,5-DIONE is a complex organic compound that features a pyrrolidine-2,5-dione core structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-ETHYLPIPERAZIN-1-YL)-1-{4-[(1Z)-2-PHENYLDIAZEN-1-YL]PHENYL}PYRROLIDINE-2,5-DIONE typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts. The key steps include the formation of protected piperazines followed by selective intramolecular cyclization reactions . The reaction conditions often involve the use of bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and deprotection agents like PhSH (thiophenol) .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach would likely involve scalable versions of the laboratory synthesis methods, with optimizations for yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

3-(4-ETHYLPIPERAZIN-1-YL)-1-{4-[(1Z)-2-PHENYLDIAZEN-1-YL]PHENYL}PYRROLIDINE-2,5-DIONE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: It can undergo nucleophilic substitution reactions, particularly at the piperazine and phenyl rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the molecule .

Scientific Research Applications

3-(4-ETHYLPIPERAZIN-1-YL)-1-{4-[(1Z)-2-PHENYLDIAZEN-1-YL]PHENYL}PYRROLIDINE-2,5-DIONE has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(4-ETHYLPIPERAZIN-1-YL)-1-{4-[(1Z)-2-PHENYLDIAZEN-1-YL]PHENYL}PYRROLIDINE-2,5-DIONE involves its interaction with neuronal voltage-sensitive sodium channels. This interaction is believed to moderate the compound’s anticonvulsant activity by stabilizing the neuronal membranes and preventing excessive firing of neurons .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 3-(4-ETHYLPIPERAZIN-1-YL)-1-{4-[(1Z)-2-PHENYLDIAZEN-1-YL]PHENYL}PYRROLIDINE-2,5-DIONE apart is its specific combination of functional groups, which confer unique chemical and biological properties. Its ability to interact with neuronal sodium channels makes it particularly valuable in medicinal chemistry .

Properties

CAS No.

441782-79-2

Molecular Formula

C22H25N5O2

Molecular Weight

391.5 g/mol

IUPAC Name

3-(4-ethylpiperazin-1-yl)-1-(4-phenyldiazenylphenyl)pyrrolidine-2,5-dione

InChI

InChI=1S/C22H25N5O2/c1-2-25-12-14-26(15-13-25)20-16-21(28)27(22(20)29)19-10-8-18(9-11-19)24-23-17-6-4-3-5-7-17/h3-11,20H,2,12-16H2,1H3

InChI Key

IAIBUKMRSWZUFT-UHFFFAOYSA-N

Canonical SMILES

CCN1CCN(CC1)C2CC(=O)N(C2=O)C3=CC=C(C=C3)N=NC4=CC=CC=C4

Origin of Product

United States

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